molecular formula C16H15ClN4O B273607 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine

8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine

Cat. No. B273607
M. Wt: 314.77 g/mol
InChI Key: WEOVRRATIGZAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazepines and has been found to have significant effects on the central nervous system.

Mechanism of Action

8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. By blocking the CRF1 receptor, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine inhibits the release of stress hormones such as cortisol and has anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been shown to have a number of biochemical and physiological effects. In animal studies, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been found to reduce anxiety-like behavior, improve cognitive function, and have neuroprotective effects. 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has also been shown to reduce the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine for lab experiments is its selectivity for the CRF1 receptor, which allows for more specific and targeted studies. However, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has a relatively short half-life and may require frequent dosing in animal studies. Additionally, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine may have off-target effects on other receptors, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine. One area of interest is the potential use of 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective CRF1 receptor antagonists based on the structure of 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine. Finally, there is potential for the use of 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine as an anticancer agent, either alone or in combination with other therapies.

Synthesis Methods

The synthesis of 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine involves the reaction of 8-chloro-4-piperidin-1-ylpyrimidine-2,4-dione with 2-amino-5-chlorobenzophenone in the presence of a suitable base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine in high yield and purity.

Scientific Research Applications

8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been found to have anxiolytic and antidepressant effects. In neurology, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine has been studied for its potential use as an anticancer agent.

properties

Product Name

8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

8-chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-11(8-12)9-18-14-15(19-10-20-16(14)22-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2

InChI Key

WEOVRRATIGZAQZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3

Canonical SMILES

C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3

Origin of Product

United States

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